molecular formula C9H3F5 B13524594 1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene

1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene

Cat. No.: B13524594
M. Wt: 206.11 g/mol
InChI Key: CILWBLZRODDINO-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a prop-2-yn-1-yl group attached to a benzene ring

Preparation Methods

The synthesis of 1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene typically involves the introduction of the prop-2-yn-1-yl group to a pentafluorobenzene derivative. One common method includes the reaction of 1,2,3,4,5-pentafluorobenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Chemical Reactions Analysis

1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions. Common reagents for these reactions include organolithium compounds and Grignard reagents.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The triple bond in the prop-2-yn-1-yl group can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions modify the alkyne group.

Scientific Research Applications

1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atoms influences the reactivity of the benzene ring and the alkyne group. This can affect the compound’s interaction with nucleophiles, electrophiles, and catalysts.

In biological systems, the compound’s fluorinated structure can enhance its binding affinity to target proteins or enzymes, potentially leading to increased potency and selectivity. The exact molecular targets and pathways involved would vary based on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

1,2,3,4,5-Pentafluoro-6-(prop-2-yn-1-yl)benzene can be compared to other fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its combination of extensive fluorination and the presence of a reactive alkyne group, making it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C9H3F5

Molecular Weight

206.11 g/mol

IUPAC Name

1,2,3,4,5-pentafluoro-6-prop-2-ynylbenzene

InChI

InChI=1S/C9H3F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h1H,3H2

InChI Key

CILWBLZRODDINO-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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